molecular formula C14H12N2OS2 B11434505 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11434505
M. Wt: 288.4 g/mol
InChI Key: AMEJZTRCZQMRTH-UHFFFAOYSA-N
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Description

3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thienopyrimidine core.

Scientific Research Applications

3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to the presence of the ethyl and phenyl substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3-ethyl-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)12-10(15-14(16)18)8-11(19-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,18)

InChI Key

AMEJZTRCZQMRTH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S

Origin of Product

United States

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